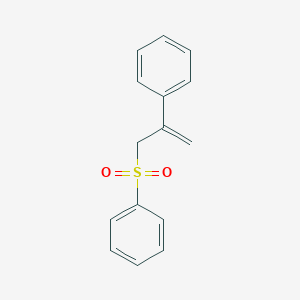

2-Phenylallylphenyl sulfone

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H14O2S |

|---|---|

Molecular Weight |

258.3g/mol |

IUPAC Name |

3-(benzenesulfonyl)prop-1-en-2-ylbenzene |

InChI |

InChI=1S/C15H14O2S/c1-13(14-8-4-2-5-9-14)12-18(16,17)15-10-6-3-7-11-15/h2-11H,1,12H2 |

InChI Key |

HRTGRZSAMSNPEK-UHFFFAOYSA-N |

SMILES |

C=C(CS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2 |

Canonical SMILES |

C=C(CS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Elucidating the Chemical Reactivity and Transformations of 2 Phenylallylphenyl Sulfone Analogues

Reactions Involving the Sulfonyl Moiety

The phenylsulfonyl group is not merely a passive structural component; it is an active participant in numerous reactions. It can be removed reductively to form alkenes or alkanes, or it can be used to activate the adjacent alpha-position, enabling the formation of carbon-carbon bonds.

Reductive desulfonylation refers to the cleavage of the carbon-sulfur bond, effectively removing the sulfonyl group. wikipedia.org This process can lead to the formation of a carbon-carbon double bond (olefination) or its replacement with a hydrogen atom. wikipedia.orgresearchgate.net

One of the most powerful applications of sulfones in synthesis is the Julia Olefination and its modern variants, such as the Julia-Kocienski olefination. organic-chemistry.org This reaction sequence transforms a sulfone and a carbonyl compound (an aldehyde or ketone) into an alkene. researchgate.net The process is renowned for its high stereoselectivity, typically yielding the (E)- or trans-alkene with high fidelity. organic-chemistry.orgnih.gov

Table 1: Key Features of the Julia-Kocienski Olefination

| Feature | Description | Citations |

|---|---|---|

| Reactants | Allylic Sulfone (e.g., 2-Phenylallylphenyl sulfone analogue), Aldehyde/Ketone | organic-chemistry.orgresearchgate.net |

| Key Reagent | Strong Base (e.g., KHMDS, LHMDS) | oregonstate.edu |

| Intermediate | β-alkoxy sulfone | nih.gov |

| Product | Alkene | researchgate.net |

| Stereoselectivity | Predominantly (E)-alkene | organic-chemistry.orgnih.gov |

| Advantages | Mild conditions, wide substrate scope, high (E)-selectivity, one-pot procedure. | nih.govresearchgate.net |

This methodology has been widely applied in the total synthesis of complex natural products where the stereocontrolled formation of a double bond is critical. researchgate.net

The sulfonyl group can be cleaved and replaced by a hydrogen atom through reductive desulfonylation. wikipedia.org This transformation is valuable when the sulfone has been used as a temporary activating group to facilitate other reactions (like alkylation via the α-sulfonyl carbanion) and needs to be removed in the final steps of a synthesis. wikipedia.orgresearchgate.net

A variety of reducing agents can accomplish this transformation. wikipedia.org The choice of reagent often depends on the other functional groups present in the molecule. Common methods include the use of active metals or metal salts such as sodium amalgam (Na/Hg), aluminum amalgam (Al/Hg), magnesium in methanol, or samarium(II) iodide (SmI₂). wikipedia.orgnih.gov Radical-based reductions using tin hydrides (e.g., tributyltin hydride) are also effective. wikipedia.orgnih.gov For allylic sulfones, transition-metal-mediated reductions, for instance using palladium complexes, can generate a π-allyl intermediate that is subsequently attacked by a hydride source. wikipedia.org Mechanistic studies suggest that reductions with metal amalgams proceed through the formation of a radical intermediate after a single-electron transfer to the sulfone. wikipedia.org

Table 2: Selected Reagents for Direct Reductive Desulfonylation

| Reagent Class | Specific Examples | Citations |

|---|---|---|

| Active Metals/Salts | Sodium Amalgam (Na/Hg), Samarium(II) Iodide (SmI₂), Magnesium/Methanol | wikipedia.orgnih.gov |

| Metal Hydrides | Tributyltin Hydride (Bu₃SnH) | wikipedia.orgnih.gov |

| Transition Metals | Palladium complexes (e.g., Pd(PPh₃)₄) with a hydride source | wikipedia.org |

| Titanium Catalysis | TiCl₄-Zn, Cp₂TiCl₂/Zinc | nih.gov |

The electron-withdrawing sulfonyl group renders the protons on the adjacent α-carbon acidic. uoguelph.ca Treatment with a sufficiently strong base, such as an organolithium reagent (e.g., n-butyllithium) or a hindered amide base (e.g., lithium diisopropylamide, LDA), readily generates an α-sulfonyl carbanion. uoguelph.carsc.org This carbanion is a potent carbon nucleophile that can react with a wide array of electrophiles. uoguelph.caresearchgate.net

Studies suggest that α-sulfonyl carbanions are generally planar and can be configurationally stable under specific conditions, which allows for their use in asymmetric synthesis. uoguelph.canih.gov The nucleophilic α-sulfonyl carbanion generated from a this compound analogue can participate in numerous bond-forming reactions, including:

Alkylation: Reaction with alkyl halides to form new carbon-carbon single bonds. researchgate.net

Epoxide Ring-Opening: Attack on an epoxide to yield β-hydroxy sulfones. uoguelph.ca

Aldol-type reactions: Addition to aldehydes and ketones, which is the first step of the Julia olefination. uoguelph.ca

Mannich-type reactions: Addition to imines to produce β-amino sulfones. rsc.org

Michael Additions: Acting as a nucleophile in conjugate additions to α,β-unsaturated systems. uoguelph.ca

The versatility of α-sulfonyl carbanions as nucleophilic intermediates makes them a cornerstone of modern synthetic strategies, allowing for the construction of complex molecular architectures. nih.govresearchgate.net

Reductive Desulfonylation Pathways

Reactions of the Allylic Moieties

The allylic double bond in this compound analogues is electronically polarized by the adjacent sulfonyl group, making it susceptible to attack by nucleophiles.

The phenylsulfonyl group acts as a powerful electron-withdrawing group, activating the allylic double bond for conjugate addition, also known as the Michael reaction. wikipedia.org In this reaction, the allylic sulfone serves as a Michael acceptor. nih.gov A nucleophile attacks the β-carbon of the C=C double bond, leading to a 1,4-addition product. This reaction is a reliable method for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org

A wide variety of nucleophiles can be employed in the conjugate addition to allylic sulfones. nih.govresearchgate.net The choice of nucleophile and reaction conditions can be tuned to achieve desired products with high efficiency.

Table 3: Examples of Nucleophiles in Michael Addition to Allylic Sulfones

| Nucleophile Class | Specific Examples | Product Type | Citations |

|---|---|---|---|

| Carbon Nucleophiles | Malonates, β-ketoesters, organometallic reagents (e.g., Grignard reagents) | C-C bond formation | wikipedia.orgbeilstein-journals.org |

| Nitrogen Nucleophiles | Amines, Azides | C-N bond formation | wikipedia.org |

| Oxygen Nucleophiles | Alcohols (Oxa-Michael), Alkoxides | C-O bond formation | rsc.orgrsc.org |

| Sulfur Nucleophiles | Thiols (Thia-Michael) | C-S bond formation | rsc.orgd-nb.info |

| Other Nucleophiles | Nitroalkane anions | C-C bond formation | wikipedia.orgresearchgate.net |

The Michael addition to vinyl and allylic sulfones is a broadly applicable reaction in organic synthesis, providing access to a diverse range of functionalized molecules from common precursors. nih.gov The reaction often proceeds under mild conditions and with high regioselectivity. nih.gov

Cycloaddition Reactions (e.g., Diels-Alder, [2+2], [2+3], [2+4])

The unique electronic properties of the sulfonyl group make this compound and its analogues valuable participants in various cycloaddition reactions. The strong electron-withdrawing nature of the sulfone moiety activates adjacent carbon-carbon double bonds, rendering them effective components in these pericyclic reactions.

Diels-Alder ([4+2] Cycloaddition)

Vinyl sulfones, including phenyl vinyl sulfone, are recognized as effective dienophiles in Diels-Alder reactions. wiley.comchemistryviews.org The sulfonyl group significantly lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the [π4s + π2s] cycloaddition with electron-rich dienes in normal-demand Diels-Alder reactions. wikipedia.org This reactivity allows for the reliable formation of six-membered rings. wikipedia.org For instance, the reaction of (E)-3-phenylsulfonylprop-2-enenitrile, a cyanoacetylene (B89716) equivalent, with various dienes demonstrates the utility of sulfonyl-activated dienophiles. researchgate.net

Furthermore, this principle has been applied in complex total synthesis. A notable example is the enantioselective intramolecular Diels-Alder reaction of a vinyl sulfone, which served as a key step in constructing the strained cyclophane architecture of (+)-cavicularin. oregonstate.edunih.gov In this synthesis, an α-pyrone acted as the diene component, and the vinyl sulfone served as the dienophile, leading to the desired cycloadduct after a subsequent retro-Diels-Alder extrusion of CO2. oregonstate.edu

[2+2] Cycloaddition

The formation of four-membered rings using sulfone derivatives can be achieved through several cycloaddition pathways. Photochemical [2+2] cycloadditions represent a key method for creating strained cyclobutane (B1203170) rings. libretexts.org Studies have explored the intramolecular [2+2] photochemical cycloaddition of vinyl sulfones for the synthesis of complex scaffolds like the C14-C19 subunit of cytochalasin C. acs.org

Theoretical studies using DFT calculations have investigated the mechanisms of intermolecular radical anion [2+2] cycloadditions between phenyl vinyl sulfone and enones. researchgate.net These electrocatalytic reactions yield novel cyclobutane products, though competing mechanistic pathways can influence yields. researchgate.net Additionally, ketenes, which are highly reactive species, can undergo thermal [2+2] cycloadditions with alkenes, where the regiochemistry is controlled by the electronic properties of the two components. libretexts.org

[3+2] Cycloaddition

[3+2] Cycloaddition reactions provide a powerful route to five-membered rings, and allylic and vinylic sulfones are versatile partners in these transformations. Palladium-catalyzed asymmetric [3+2] cycloaddition using in-situ generated sulfone-trimethylenemethane (TMM) species allows for the construction of chiral cyclopentyl sulfones with high regio-, diastereo-, and enantioselectivity. researchgate.net This method can create three new chiral centers in a single step. researchgate.net

Other variations include the highly regioselective anionic formal [3+2] cycloaddition of allylic sulfones under phase transfer catalysis to produce densely substituted cyclopentenes. nih.gov Azomethine imines can undergo 1,3-dipolar cycloadditions with cyclic vinyl sulfones to yield functionalized tricyclic systems. beilstein-journals.orgnih.gov Furthermore, a phosphine-catalyzed desulfonylative [3+2] cycloaddition between allylic carbonates and arylazosulfones has been developed to synthesize pyrazole (B372694) derivatives under mild conditions. organic-chemistry.org Visible light photocatalysis has also enabled the [3+2] cycloaddition of vinylcyclopropanes with acetylenic sulfones, demonstrating a modern approach to cyclopentane (B165970) synthesis. typeset.io

[4+3] Cycloaddition

Intramolecular [4+3] cycloadditions involving allylic cations generated from sulfone precursors have been shown to produce seven-membered ring systems. Trimethylsilylmethyl allylic sulfones can serve as progenitors for allylic cations, which then participate in these cycloadditions. uwindsor.ca Photochemical activation of these allylic sulfones can also generate the necessary allylic cations for the [4+3] cycloaddition, proceeding through an electron transfer mechanism to form a radical cation/radical anion intermediate that subsequently eliminates a sulfinate anion. capes.gov.br

Table 1: Summary of Cycloaddition Reactions Involving Phenylallyl Sulfone Analogues

| Cycloaddition Type | Substrate Type | Key Reagents/Conditions | Product | Reference(s) |

|---|---|---|---|---|

| [4+2] Diels-Alder | Vinyl Sulfone | Diene, Thermal/Lewis Acid | Cyclohexene (B86901) Derivative | wiley.comresearchgate.netoregonstate.edu |

| [2+2] Cycloaddition | Vinyl Sulfone | Enone, Electrocatalysis | Cyclobutane Derivative | researchgate.net |

| [2+2] Cycloaddition | Vinyl Sulfone | Light (hν) | Cyclobutane Derivative | acs.org |

| [3+2] Cycloaddition | Sulfone-TMM Donor | Pd-catalyst, Chiral Ligand | Chiral Cyclopentyl Sulfone | researchgate.net |

| [3+2] Cycloaddition | Allylic Sulfone | Phase Transfer Catalyst | Substituted Cyclopentene | nih.gov |

| [4+3] Cycloaddition | Allylic Sulfone | Lewis Acid / Light (hν) | Seven-Membered Ring | uwindsor.cacapes.gov.br |

Radical Addition Processes

The sulfonyl group effectively stabilizes adjacent radicals and can act as a leaving group, making phenylallyl sulfone analogues versatile substrates in radical addition reactions. These processes offer powerful, often tin-free, methods for C-C bond formation. chemistryviews.org

A prominent reaction is the conjugate radical addition to vinyl sulfones. chemistryviews.org Radicals can be generated photocatalytically from suitable C-H bond donors (e.g., ethers, alkanes) using a catalyst like tetrabutylammonium (B224687) decatungstate (TBADT) and added to vinyl sulfones in an atom-economical process. chemistryviews.org

Allylic sulfones also serve as excellent radical acceptors. A visible-light-mediated protocol allows for the allylation of alkyl radicals using allylic sulfones. rsc.org In this process, alkyl radicals, generated via C(sp³)–N bond activation of primary amine-derived Katritzky salts, add to the allylic sulfone, followed by the elimination of a sulfonyl radical to furnish the corresponding alkene. rsc.org This addition-elimination sequence is a common mechanistic motif. nih.gov

The sulfonyl group itself can be the source of radical species. Sulfinyl sulfones, generated in situ from sulfinate salts, can undergo homolytic fission of the S-S bond to produce both sulfonyl and sulfinyl radicals. nih.gov This dual-radical system can then engage in cascade reactions with unsaturated hydrocarbons, such as alkynes and alkenes, to form a variety of linear and cyclic disulfurized adducts with high regioselectivity. nih.govresearchgate.net

Furthermore, specialized sulfone reagents have been developed for targeted radical processes. For instance, iododifluoromethyl phenyl sulfone (PhSO₂CF₂I) has been used as a reagent for the radical (phenylsulfonyl)difluoromethylation of terminal alkenes, initiated by Et₃B/air. cas.cn Similarly, redox-active pyridyl-sulfones (PT-sulfones) have been employed in nickel-catalyzed radical cross-coupling reactions to install sp³-hybridized (fluoro)alkyl groups onto aromatic rings. nih.gov

Table 2: Examples of Radical Addition Processes with Sulfone Analogues

| Radical Source | Sulfone Substrate | Key Reagents/Conditions | Outcome | Reference(s) |

|---|---|---|---|---|

| Primary Amines | Allylic Sulfone | Visible Light, Photocatalyst | C(sp³)–C(sp³) bond formation | rsc.org |

| C-H Donors (e.g., THF) | Vinyl Sulfone | Visible Light, TBADT | Conjugate addition | chemistryviews.org |

| Sulfinyl Sulfone | Alkyne/Alkenes | Acetyl Chloride (activator) | Disulfurization via radical cascade | nih.gov |

| PhSO₂CF₂I | Terminal Alkene | Et₃B/air | (Phenylsulfonyl)difluoromethylation | cas.cn |

| Alkyl Halides/Acids | PT-Sulfone | Ni-catalyst, Photoredox | Radical Cross-Coupling | nih.gov |

Rearrangement Reactions of Phenylallyl Sulfone Derivatives

The structural framework of phenylallyl sulfones and their derivatives allows for a variety of mechanistically distinct rearrangement reactions, leading to significant molecular transformations.

Smiles Rearrangement and its Variants

The Smiles rearrangement is a classical intramolecular nucleophilic aromatic substitution where a connecting chain migrates from one heteroatom to another on an activated aromatic ring. wikipedia.orgsynarchive.com In the context of sulfone chemistry, the general form involves an arene bearing a sulfone group (X = SO₂) and a side chain with a nucleophilic terminus (Y = OH, NH₂, SH). wikipedia.orguou.ac.in The reaction requires activation of the aromatic ring by an ortho or para electron-withdrawing group. wikipedia.org

A significant variant is the Truce-Smiles rearrangement , which occurs with aryl sulfones and strong bases like organolithium reagents. wikipedia.org In this case, the strong nucleophile generated by deprotonation can attack the aromatic ring without the need for additional activating groups, leading to the migration of an aryl group. wikipedia.org For example, an aryl sulfone can be converted into a sulfinic acid upon treatment with n-butyllithium. wikipedia.org

More recently, radical versions of the Smiles rearrangement have been developed. A visible-light-mediated radical Smiles rearrangement has been reported, as has a protocol for butenyl heteroaryl sulfone derivatives that proceeds via photocatalyzed radical addition and aryl migration in an atom-economical fashion without the typical extrusion of SO₂. wikipedia.orgrsc.org

Sulfoxide-Sulfenate Rearrangements

While this compound exists in the highest oxidation state of sulfur, its chemistry is closely related to that of the corresponding sulfoxide (B87167). Allylic sulfoxides undergo a facile and reversible rsc.orgacs.org-sigmatropic rearrangement known as the Mislow-Evans rearrangement. acs.orgnih.govwpmucdn.com This process converts the allylic sulfoxide into an allylic sulfenate ester. wpmucdn.com

The equilibrium generally favors the more stable sulfoxide. acs.orgnih.gov However, the reaction can be driven forward by trapping the sulfenate intermediate with a thiophile, such as trimethyl phosphite (B83602) or sodium phenathiolate. This trapping cleaves the S-O bond and results in the formation of an allylic alcohol, often with a high degree of stereochemical control. acs.org The stereochemical information from a chiral sulfur center can be effectively transferred to a new carbon stereocenter in the product alcohol. nih.gov This rearrangement has been catalyzed by antibodies, which can enhance the rate and control the enantio- and diastereoselectivity of the transformation. nih.govacs.org

N-Heterocyclic Carbene-Catalyzed Rearrangements of Vinyl Sulfones

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for promoting novel rearrangements of vinyl sulfones. rsc.orgdntb.gov.uanih.govrsc.org NHCs catalyze the rearrangement of 1,1-bis(arylsulfonyl)ethylenes to their corresponding trans-1,2-bis(arylsulfonyl)ethylene isomers under mild conditions. rsc.orgnih.gov

The proposed mechanism for this transformation is distinct from typical NHC catalysis involving carbonyls. It begins with the conjugate addition of the NHC to the β-position of the vinyl sulfone. nih.govrsc.org This is followed by a proton transfer and then elimination of a sulfinate ion, facilitated by the stabilization of the intermediate by the triazolium catalyst. The ejected sulfinate ion then undergoes an intermolecular conjugate re-addition to a vinyl-triazolium intermediate to produce the rearranged 1,2-disulfone product. nih.govrsc.org This rearrangement can be integrated into tandem sequences; for example, coupling the rearrangement with a subsequent [3+2] Huisgen cycloaddition with a nitrone allows for the one-pot synthesis of highly substituted isoxazolines. nih.govrsc.org

Thermal Decomposition Pathways

The thermal degradation of molecules containing sulfone groups generally proceeds through the cleavage of the carbon-sulfur and sulfur-oxygen bonds at elevated temperatures. Studies on aromatic poly(ether sulfone)s show that decomposition pathways occur at temperatures ranging from 370 to 650 °C. nih.gov

Key thermal degradation mechanisms for sulfone-containing structures include:

Scission of C-S bonds: The bonds between the phenyl/allyl groups and the sulfonyl moiety are susceptible to homolytic cleavage at high temperatures.

Elimination of Sulfur Dioxide (SO₂): The scission of the two C-S bonds can lead to the extrusion of sulfur dioxide, a thermodynamically stable small molecule. This process is observed in the thermal decomposition of 3-sulfolene, which undergoes a retro-cheletropic reaction to yield butadiene and SO₂. wikipedia.org In aromatic sulfones, SO₂ elimination from diphenyl sulfone bridges occurs above 450 °C, resulting in the formation of biphenyl-type structures. nih.gov

Chain Scission and Rearrangement: For a molecule like this compound, initial cleavage could occur at the allyl-sulfur bond or phenyl-sulfur bond, generating various radical fragments that can subsequently recombine, disproportionate, or undergo further fragmentation.

The specific products and pathways would depend on the precise conditions (temperature, pressure, atmosphere), but the primary decomposition products are expected to arise from the cleavage of the sulfone bridge. nih.govresearchgate.net

Mechanistic Insights and Computational Studies on 2 Phenylallylphenyl Sulfone Chemistry

Density Functional Theory (DFT) Calculations for Reaction Prediction and Analysis

Density Functional Theory (DFT) has emerged as an indispensable tool for elucidating the mechanisms of complex organic reactions. researchgate.netarxiv.org In the context of sulfone chemistry, DFT calculations provide critical insights into reaction feasibility, transition state geometries, and the electronic effects of substituents. ajchem-a.comajchem-a.com For 2-Phenylallylphenyl sulfone, DFT can be employed to model various reaction pathways, predict activation energies, and thus anticipate the most likely products under specific conditions.

DFT calculations on related sulfolene systems have demonstrated the ability to predict the activation energies for cheletropic reactions, where stereoelectronic and steric effects of substituents significantly influence the reaction rates. ajchem-a.comajchem-a.com These studies show that the level of theory, such as B3LYP/6-311+G**, can provide reliable energy profiles for reaction pathways. ajchem-a.comajchem-a.com For instance, the calculated activation energies can explain the differing reactivity of cis and trans isomers, a principle that can be extended to understand the stereochemical outcomes of reactions involving this compound.

Furthermore, DFT is used to investigate the possibility of various reaction types, including radical additions and ring-opening reactions of cyclic sulfones. mdpi.com By calculating the energy changes (ΔE) for different potential reaction steps, researchers can forecast the most energetically favorable pathway. mdpi.com This predictive power is crucial for designing new synthetic methodologies and understanding observed experimental outcomes.

Table 1: Representative Applications of DFT in Sulfone Chemistry

| Application | Computational Method | Key Insight | Reference |

|---|---|---|---|

| Prediction of Reaction Pathways | B3LYP/6-311+G** | Estimation of activation energies to determine the most favorable reaction course. | ajchem-a.comajchem-a.com |

| Analysis of Substituent Effects | DFT/B3LYP/6-311+G** | Understanding how electronic and steric properties of substituents influence reactivity. | ajchem-a.comajchem-a.com |

| Investigation of Radical Reactions | BHandHLYP/6-311G(d,p) | Calculation of energy barriers for radical addition and β-cleavage steps. chemrxiv.org | chemrxiv.org |

Unraveling Radical Reaction Mechanisms

Radical reactions offer a unique avenue for the functionalization of this compound. The sulfonyl group can participate in radical processes, and the allylic and phenyl moieties provide sites for radical attack and rearrangement.

The initiation of radical reactions involving sulfones often begins with the homolytic cleavage of a bond to generate radical species. In the case of aryl sulfones, this can involve the cleavage of the carbon-sulfur bond. For instance, the reaction of an aryl sulfone with a boryl radical can proceed via addition to the aromatic ring followed by β-cleavage, expelling a sulfonyl radical. chemrxiv.org This process is often initiated by the homolytic cleavage of a radical initiator like di-tert-butyl peroxide upon heating. chemrxiv.org The generation of sulfonyl radicals is a key step in many transformations, which can then propagate a radical chain mechanism. chemrxiv.org The stability of the resulting radicals is a crucial factor; for example, the homolytic scission of a Cβ-O bond in lignin (B12514952) model compounds is less favored if it produces an unstable radical. researchgate.net

The direct observation and characterization of radical intermediates are challenging but essential for confirming reaction mechanisms. Electron Spin Resonance (ESR) spectroscopy is a powerful technique for detecting and characterizing radical species. acs.org In studies of related compounds, such as the photooxidation of arylcarbinols, ESR has been used to identify the structure of transient radical intermediates. acs.org For reactions involving this compound, techniques like ESR could potentially be used to characterize key intermediates, such as the phenylsulfonyl radical or radicals formed by addition to the allyl group. The phenylthiyl radical, a related sulfur-centered radical, has been successfully generated and characterized by matrix isolation techniques, which involve trapping the reactive species in an inert gas matrix at low temperatures. uni-giessen.denih.gov Similar approaches could be envisioned for the study of radicals derived from this compound.

Mechanistic Pathways of Palladium-Catalyzed Transformations

Palladium catalysis provides a versatile platform for the transformation of allylic compounds, including this compound. organic-chemistry.org These reactions often proceed through well-defined catalytic cycles involving key palladium intermediates. nih.govslideshare.net

Table 2: Key Steps in Palladium-Catalyzed Allylic Sulfone Transformations

| Mechanistic Step | Description | Key Intermediate | Reference |

|---|---|---|---|

| Oxidative Addition | A Pd(0) complex inserts into the C-X bond (where X is a leaving group) of the allylic substrate. | R-Pd(II)-X | nih.gov |

| Formation of π-Allyl Complex | The Pd(II) species coordinates to the allyl moiety. | π-Allylpalladium complex | organic-chemistry.orgnih.govrsc.org |

| Nucleophilic Attack | A nucleophile attacks the π-allyl complex. | - | organic-chemistry.org |

The outcome of palladium-catalyzed reactions is profoundly influenced by the choice of ligands and additives. rsc.orgdiva-portal.org Ligands, typically phosphines or N-heterocyclic carbenes, coordinate to the palladium center and modulate its steric and electronic properties. uwindsor.cachemrxiv.org This, in turn, controls the regioselectivity and stereoselectivity of the reaction. chemrxiv.orgnih.gov For example, in the annulation of cyclic allenes with π-allylpalladium species, varying the ligand can selectively produce different isomeric polycyclic scaffolds. nih.gov

The use of specific ligands can direct the nucleophilic attack to either the more or less substituted terminus of the π-allyl intermediate, thus controlling the regioselectivity. chemrxiv.org Furthermore, chiral ligands can be employed to induce enantioselectivity in the formation of new stereocenters. mdpi.commdpi.com Additives, such as bases or co-catalysts, also play a critical role. libretexts.orgmdpi.com For instance, in the Suzuki-Miyaura cross-coupling, a base is essential for the transmetalation step. nih.gov In some C-H activation reactions, additives like benzoquinones are crucial for successful catalysis. mdpi.com The careful selection of ligands and additives is therefore paramount in designing selective and efficient palladium-catalyzed transformations of this compound. nih.gov

Elucidation of Nucleophilic Addition Stereoselectivity and Regioselectivity

The vinyl moiety in this compound is an electrophilic Michael acceptor, readily undergoing conjugate nucleophilic addition. The regioselectivity of this addition is governed by the electronic influence of the phenylsulfonyl group, which polarizes the carbon-carbon double bond, making the β-carbon the primary site for nucleophilic attack.

Upon nucleophilic addition to the β-carbon, its hybridization changes from sp² to sp³, creating a new stereocenter. libretexts.org The stereochemical outcome of this process, whether it leads to a racemic mixture or a specific stereoisomer, is highly dependent on the reaction conditions and the nature of the reactants. libretexts.org In uncatalyzed reactions in solution, attack from either face of the planar alkene is often equally probable, resulting in a racemic mixture. libretexts.org However, the use of chiral catalysts or substrates with inherent steric bias can induce significant levels of stereoselectivity. libretexts.orgdiva-portal.org

Detailed research has shown that nucleophilic additions to activated vinyl sulfones can be rendered highly stereoselective. Studies involving bis-activated vinyl sulfones have demonstrated that various nucleophiles, activated by different classes of organocatalysts, can promote 1,2-sulfone rearrangements with excellent yields and enantioselectivities reaching up to 94% enantiomeric excess (ee). rsc.org This highlights the potential for precise stereocontrol in reactions involving the sulfone functional group.

The table below summarizes the types of catalysts that have been successfully employed to induce stereoselectivity in such reactions.

| Catalyst Type | Activating Principle | Achieved Selectivity |

| Enamine Catalysis | Forms a transient nucleophilic enamine | Moderate to excellent enantioselectivity (up to 94% ee) rsc.org |

| Brønsted Base | Deprotonates a pro-nucleophile | Moderate to excellent enantioselectivity (up to 94% ee) rsc.org |

| Thiourea Catalysis | Activates nucleophile via hydrogen bonding | Moderate to excellent enantioselectivity (up to 94% ee) rsc.org |

Further illustrating the potential for high stereocontrol, the nucleophilic addition of difluoromethyl-2-pyridyl sulfone to sugar lactones has been shown to proceed with excellent stereoselectivity. researchgate.net While the electrophile is a lactone rather than an allyl sulfone, this work underscores the principle that sulfone reagents can participate in highly stereoselective transformations. researchgate.net The stereochemical course is often rationalized using models like the Felkin-Anh model, especially when existing stereocenters are present in the molecule.

Investigation of Rearrangement Mechanisms

The sulfone functional group can participate in or facilitate a variety of molecular rearrangements, leading to significant structural transformations. For aryl sulfones like this compound, these rearrangements provide pathways to novel molecular scaffolds.

One of the most relevant transformations is the Truce-Smiles rearrangement . This reaction is an intramolecular nucleophilic aromatic substitution where an aryl sulfone rearranges. wikipedia.org It is typically initiated by a strong base, such as an organolithium reagent, which deprotonates a carbon atom adjacent to the sulfone. The resulting carbanion then acts as an intramolecular nucleophile, attacking the aromatic ring and displacing the sulfone group to a different position. wikipedia.org The reaction requires the aryl ring to be sufficiently activated by electron-withdrawing groups, or for the nucleophile to be exceptionally strong. wikipedia.org

Another significant rearrangement in sulfur chemistry is the Mislow-Evans rearrangement . This is a nih.govwikipedia.org-sigmatropic rearrangement of an allylic sulfoxide (B87167), which is the corresponding precursor to an allylic sulfone, to form a sulfenate ester. wikipedia.org This thermally induced process is highly diastereoselective, allowing the chirality at the sulfur atom in the sulfoxide to be transferred to a new stereocenter at the carbon bearing the oxygen in the resulting allylic alcohol product. wikipedia.org This makes it a powerful method for asymmetric synthesis. wikipedia.org

More directly related to vinyl sulfones is the 1,2-sulfone rearrangement , which can occur following a nucleophilic addition to a bis-activated vinyl sulfone. rsc.org Mechanistic studies indicate that this process involves the initial conjugate addition of a nucleophile, followed by the migration of one of the sulfonyl groups. This tandem reaction has been developed to create highly substituted heterocyclic compounds. rsc.orgrsc.org

The key features of these rearrangements are compared in the table below.

| Rearrangement | Substrate Type | Key Transformation | Driving Force/Conditions |

| Truce-Smiles Rearrangement | Aryl Sulfone | Intramolecular SNAr; migration of the sulfone group | Strong base (e.g., n-butyllithium) wikipedia.org |

| Mislow-Evans Rearrangement | Allylic Sulfoxide | nih.govwikipedia.org-Sigmatropic shift of the sulfoxide group | Thermal wikipedia.org |

| 1,2-Sulfone Rearrangement | Bis-activated Vinyl Sulfone | Migration of a sulfonyl group post-nucleophilic addition | Nucleophilic catalysis rsc.org |

Theoretical Predictions of Reactivity and Reversibility in Covalent Reactions with Thiols

Vinyl sulfones are widely recognized as potent Michael acceptors that react with nucleophiles such as the thiol group of cysteine residues in proteins. nih.govnih.gov Traditionally, this reaction is considered irreversible. However, recent computational and experimental studies have focused on modulating the electronic properties of the vinyl sulfone scaffold to achieve tunable and even reversible covalent reactions with thiols. rsc.org

Quantum-chemical calculations have been employed to investigate how systematic substitutions on the vinyl sulfone core can alter the thermodynamics of the reaction with thiols. rsc.orgresearchgate.net The goal is to design compounds where the conjugate addition of a thiol is nearly thermoneutral, allowing for covalent reversibility, while ensuring that other potential side reactions are energetically unfavorable. researchgate.net

Computational studies have systematically evaluated the reaction energies for various pathways when a substituted vinyl sulfone interacts with a model thiol, such as methanethiol. The primary reaction pathways considered are:

Addition to the α- or β-carbon of the vinyl group.

Substitution of a leaving group at the β-carbon (vinylic substitution).

Substitution of the entire sulfone group.

For a compound to act as a selective and reversible covalent agent, the desired conjugate addition-elimination pathway should have a reaction energy close to zero, while competing irreversible pathways should have significantly positive reaction energies. researchgate.net Theoretical calculations have shown that introducing substituents like halogens or thioethers at the β-position of the vinyl sulfone can lead to compounds that react reversibly with thiols. researchgate.net

The following table, based on data from quantum-chemical calculations, shows the predicted reaction energies for different reaction pathways for a vinyl sulfone substituted with a thioether (MeS) group and another variable group (X) upon reaction with methanethiol. researchgate.net

Computed Reaction Energies (kcal/mol) for Reactions of (MeS)C(Ph)=CX(SO₂Ph) with MeSH researchgate.net

| Substituent X | Pathway A (β-addition) | Pathway B (α-addition) | Pathway C (SₙV of X) | Pathway E (SₙV of SO₂Ph) |

| H | -20.6 | -2.3 | — | 11.0 |

| F | -16.8 | -1.7 | 10.3 | 11.2 |

| Cl | -17.2 | -3.7 | 0.9 | 10.5 |

| Br | -17.4 | -5.1 | -3.5 | 10.1 |

| SMe | -17.3 | -9.0 | 0.0 | 10.2 |

Data adapted from theoretical calculations on model systems. researchgate.net Pathway D, the substitution of the MeS group, is defined as having a reaction energy of 0 kcal/mol for the SMe-substituted compound and serves as the reference.

These theoretical predictions have been corroborated by experimental reactivity studies. rsc.org The findings demonstrate that through rational design guided by computational chemistry, the reactivity of vinyl sulfones can be precisely tuned from irreversible to reversible, expanding their applicability in fields like chemical biology and drug discovery. nih.govrsc.org

Advanced Synthetic Applications of 2 Phenylallylphenyl Sulfone and Its Analogues

Utilization as Key Building Blocks in Organic Synthesis

2-Phenylallylphenyl sulfone and its related structures are considered important building blocks in organic synthesis due to the multiple reactive sites they possess. wacker.comenamine.netsigmaaldrich.comenamine.net The phenylsulfonyl group can act as an excellent leaving group (as sulfinate), a Michael acceptor, and an activator for adjacent protons, while the allyl group can participate in a wide array of reactions including cycloadditions, radical reactions, and transition-metal-catalyzed cross-couplings. wikipedia.orgnih.gov

Arylazo sulfones, which are precursors to aryl radicals, have been shown to react with allyl phenyl sulfone under visible light. acs.org This photocatalyst-free process involves the photogeneration of an aryl radical which is then trapped by the allyl sulfone, leading to the synthesis of valuable allylarenes. acs.orgbeilstein-journals.org This highlights the role of the allyl sulfone as a key receptive scaffold for radical additions.

Furthermore, the sulfonyl group itself is a cornerstone of many synthetic strategies. Sulfur dioxide is a widely used source for the sulfonyl functional group, often participating in cycloaddition reactions with dienes. wikipedia.org The resulting sulfones can be further transformed, demonstrating the group's utility as a synthetic linchpin. The stability and reactivity of sulfinate salts, which can be generated from sulfones, make them versatile precursors for a diverse range of organosulfur compounds. researchgate.net

Stereoselective and Regioselective Transformations

Stereoselective and regioselective reactions are crucial in modern organic synthesis for creating specific isomers of a target molecule. durgapurgovtcollege.ac.inmasterorganicchemistry.comyoutube.com this compound and its analogues are adept substrates for such controlled transformations.

Stereospecificity, where the stereochemistry of the starting material dictates the product's stereochemistry, is a hallmark of certain reactions involving sulfones. masterorganicchemistry.comyoutube.com For instance, the SN2 reaction is inherently stereospecific. masterorganicchemistry.com More complex examples include the use of chiral sulfoximines, which are structurally related to sulfones, in the synthesis of enantiomerically enriched organofluorine compounds. cas.cn

In the context of allyl sulfones, nickel-catalyzed three-component reactions of unactivated alkenes, arylboronic acids, and disulfide electrophiles can achieve high levels of chemo- and regioselectivity for 1,2-carbosulfenylation. rsc.org The ability to control the outcome of a reaction to favor one constitutional isomer (regioselectivity) or one stereoisomer (stereoselectivity) is paramount for efficient synthesis, and sulfone chemistry provides numerous avenues to achieve this control. durgapurgovtcollege.ac.inmasterorganicchemistry.com

**5.3. Construction of Complex Molecular Architectures

The strategic use of this compound and related sulfone-containing building blocks enables the assembly of intricate molecular frameworks that are often found in pharmaceuticals and other functional materials.

A novel and powerful method for synthesizing highly functionalized di- and trisubstituted cyclohexenes utilizes phenyl sulfone derivatives as starting materials. nih.gov In this process, a phenyl sulfone is coordinated to a tungsten complex, {WTp(NO)(PMe₃)}, which activates the aromatic ring toward a sequence of protonation and nucleophilic addition steps.

The key steps in this transformation are:

Coordination and Protonation : The phenyl sulfone coordinates to the tungsten center, which increases the electron density of the phenyl ring and allows for selective protonation at the carbon ortho to the sulfone group. nih.gov

First Nucleophilic Addition : The resulting arenium intermediate reacts with a first nucleophile to form a dihapto-coordinated sulfonylated diene complex. nih.gov

Second Protonation and Addition : This diene complex can undergo another cycle of protonation and nucleophilic addition, yielding a trisubstituted cyclohexene (B86901) complex. nih.gov

Sulfone as a Leaving Group : The sulfonyl group, having served its purpose in activating and directing the additions, can then be displaced by a third independent nucleophile, further diversifying the final product. nih.gov

This methodology allows for the stereocontrolled formation of up to three new stereocenters, with all additions occurring on the same face of the ring. nih.gov A variety of nucleophiles, including masked enolates, cyanide, and amines, can be employed. nih.gov

Table 1: Examples of Nucleophiles in Tungsten-Mediated Cyclohexene Synthesis nih.gov

| Nucleophile Type | Example | Stage of Addition |

| Masked Enolate | Silyl Ketene Acetal (B89532) | First or Second |

| Cyanide | Sodium Cyanide (NaCN) | Second or Third |

| Amine | Pyrrolidine | First |

| Hydride | Sodium Borohydride (NaBH₄) | Third |

Indoles, indolines, and carbazoles are privileged heterocyclic scaffolds prevalent in natural products and pharmaceuticals. nih.govresearchgate.netorganic-chemistry.org While direct synthesis from this compound is not prominently documented, analogous allyl compounds and strategies involving sulfonyl groups are central to modern synthetic methods.

Palladium-catalyzed reactions are a cornerstone of indole (B1671886) synthesis. nih.govorganic-chemistry.org For example, the Larock indole synthesis involves a palladium-catalyzed annulation of alkynes. nih.gov Another strategy involves the palladium-catalyzed coupling of an aryl bromide with a hydrazone, followed by a Fischer-type cyclization. nih.gov More advanced methods focus on the direct C-H activation and amination to form the heterocyclic ring. nih.govresearchgate.netorganic-chemistry.org For instance, N-acetyl 2-aminobiphenyls can undergo intramolecular C-H amination catalyzed by palladium to form carbazoles. nih.gov Similarly, intramolecular C-H amination of phenethylamine (B48288) derivatives protected with a 2-pyridinesulfonyl group can yield various substituted indolines. organic-chemistry.org The sulfonyl group is crucial for this transformation and can be easily removed afterward.

The synthesis of complex indoline (B122111) alkaloids has been achieved using strategies involving cyclopropanation of tryptamine (B22526) derivatives, leading to donor-acceptor cyclopropanes that can undergo ring-opening and cyclization to form the indoline core. nih.gov These advanced methods underscore the importance of strategically placed activating and directing groups, a role often fulfilled by sulfonyl moieties in the synthesis of nitrogen-containing heterocycles.

Polysulfones are high-performance thermoplastics known for their exceptional thermal and chemical stability. routledge.comwikipedia.org They are typically synthesized via polycondensation of a diphenoxide and an activated dihalide, such as bis(4-chlorophenyl)sulfone, where the sulfone group activates the halide for nucleophilic substitution. wikipedia.org

The introduction of specific functionalities into the polysulfone backbone can tailor their properties for specialized applications, such as biomedical devices or separation membranes. routledge.combombaytechnologist.inmdpi.com This can be achieved by incorporating a functionalized monomer during polymerization. mdpi.com For example, copolymerizing with diphenolic acid introduces carboxylic acid (COOH) groups, which increases the hydrophilicity and pH sensitivity of the resulting polymer. mdpi.com

While the direct use of this compound in polymerization is not widely reported, the "2-phenylallyl" moiety represents a functional group that could be incorporated. The pendant allyl group could serve as a handle for post-polymerization modification through reactions like ene-thiol additions, allowing for the grafting of other molecules onto the polymer chain. nih.gov This approach is analogous to the radical ring-opening polymerization of cyclic sulfone monomers like 2-vinylsulfolane, where the resulting polymer contains unsaturated groups in the main chain that are available for further chemical modification. nih.gov

Table 2: Properties of Functionalized Polysulfones routledge.commdpi.com

| Functional Group | Property Modified | Potential Application |

| Carboxylic Acid (-COOH) | Increased hydrophilicity, pH sensitivity | Ion-exchange membranes, biocompatible materials |

| Polyethylene Glycol (PEG) | Increased hydrophilicity, resistance to protein adsorption | Hemodialysis membranes, cell encapsulation |

| Sulfonic Acid (-SO₃H) | Ion conductivity, hydrophilicity | Proton exchange membranes for fuel cells |

| Pendant Allyl Group | Site for post-polymerization modification | Grafting of specific ligands, cross-linking |

The introduction of fluorine into organic molecules can dramatically alter their physical and biological properties, enhancing metabolic stability and bioavailability. cas.cnnih.gov Consequently, methods for incorporating fluorine and fluorinated groups are of great interest in medicinal chemistry. nih.govbeilstein-journals.org The phenylsulfonyl group is a key player in many modern fluorination strategies.

The (phenylsulfonyl)difluoromethyl group (PhSO₂CF₂-) is a versatile building block that can be readily transformed into other fluorinated functionalities like CF₂H, -CF₂-, and =CF₂. cas.cn Reagents like fluoromethyl phenyl sulfone are used for the preparation of fluoroalkenes from aldehydes. orgsyn.org

Furthermore, the phenylsulfonyl group can facilitate the introduction of fluorine into a molecule. For example, chlorodifluoromethyl phenyl sulfone has been developed as an efficient difluorocarbene reagent for the O- and N-difluoromethylation of phenols and N-heterocycles. cas.cn The synthesis of this reagent starts from precursors like thioanisole, which are converted to the target sulfone through chlorination, fluorination, and oxidation steps. orgsyn.orgcas.cn

The strategic placement of a sulfone group can also direct late-stage fluorination. While not a direct reaction of this compound, the principles demonstrate its potential utility. The allyl and phenyl moieties of the molecule could themselves be substrates for fluorination or fluoroalkylation reactions, mediated or directed by the sulfone group, to generate novel and complex fluorinated structures. beilstein-journals.orgnih.gov

Construction of Complex Molecular Architectures

Synthesis of Sulfur Analogues of Flavan-3-Ols

The enantioselective synthesis of flavan-3-ol (B1228485) analogues where the pyran ring oxygen is replaced by a sulfur atom, known as thioflavan-3-ols, has been accomplished through multi-step synthetic sequences. While the direct use of this compound in this specific context is not detailed in the primary literature, the synthesis of related sulfur heterocycles often involves the strategic introduction of sulfur and subsequent cyclization.

A key strategy for constructing the thioflavan-3-ol skeleton involves several key transformations. nih.govmdpi.com The process typically begins with the palladium-catalyzed introduction of a tert-butylthio group onto a suitable aromatic precursor. This is followed by a crucial Sharpless asymmetric dihydroxylation step to install the necessary stereocenters on an alkene side chain. The thiopyran ring, which forms the core of the thioflavan structure, is then formed through an acid-catalyzed intramolecular cyclization. The final stage of the synthesis involves the removal of protecting groups, such as benzyl (B1604629) groups, to yield the target thioflavan-3-ol analogues. This deprotection can be challenging due to potential catalyst poisoning by the sulfur atom and is often achieved using reagents like aluminum chloride in the presence of a scavenger. nih.gov

Role in the Development of New Synthetic Strategies (e.g., Diversity-Oriented Synthesis)

While specific applications of this compound in diversity-oriented synthesis (DOS) are not extensively documented, the allylic sulfone functional group is a powerful and versatile platform for developing new synthetic strategies, including DOS. nih.gov The goal of DOS is to generate a wide array of structurally diverse molecules from a common starting point, which is crucial for screening for new biological activities. researchgate.netacs.org

The allylsulfonyl group, as present in this compound, can act as a precursor to a carbon-centered radical through a process known as desulfonylative functionalization. This strategy allows for the replacement of the entire sulfone moiety with a variety of other functional groups, enabling the creation of a diverse library of compounds from a single allylic sulfone core. This approach is particularly valuable in DOS because it allows for the introduction of skeletal diversity late in the synthetic sequence.

The general process involves the radical-mediated cleavage of the carbon-sulfur bond, followed by the trapping of the resulting allylic radical with different radical-trapping reagents. This method is compatible with a broad range of functional groups, making it a robust tool for chemical library synthesis. nih.gov

The table below summarizes the types of transformations that can be achieved through the diversity-oriented desulfonylative functionalization of allylic sulfones, a strategy directly applicable to this compound.

| Transformation | Reagent Type | Introduced Functional Group | Reference |

| Alkynylation | Sulfone-based | Alkyne | nih.gov |

| Azidation | Sulfone-based | Azide (-N₃) | nih.gov |

| Trifluoromethylthiolation | Sulfone-based | Trifluoromethylthio (-SCF₃) | nih.gov |

| Sulfenylation | Sulfone-based | Thioether (-SR) | nih.gov |

| Halogenation | Sulfone-based | Halogen (-Cl, -Br, -I) | nih.gov |

| Deuteration | Sulfone-based | Deuterium (-D) | nih.gov |

This synthetic versatility underscores the potential of this compound and related allylic sulfones as valuable building blocks in the development of new synthetic methodologies aimed at rapidly accessing novel chemical space. The ability to transform the sulfone group into numerous other functionalities provides a powerful tool for medicinal chemists and those engaged in the discovery of new materials and probes. nih.govnih.gov

Future Perspectives in the Research of 2 Phenylallylphenyl Sulfone

Exploration of Novel Catalytic Systems for Synthesis and Transformation

The development of efficient and selective methods for the synthesis and subsequent transformation of 2-Phenylallylphenyl sulfone is a cornerstone of future research. While classical methods for sulfone synthesis, such as the oxidation of corresponding sulfides, are well-established, the future lies in the adoption of more sophisticated and sustainable catalytic systems.

Recent years have witnessed a surge in the development of novel catalytic approaches for sulfone synthesis that offer milder conditions, higher efficiency, and greater functional group tolerance. nih.gov Transition-metal-free strategies, such as visible-light-promoted photocatalysis, have emerged as powerful tools. For instance, the photogeneration of aryl radicals from arylazo sulfones and their reaction with allyl sulfones provides a metal-free route to substituted allylarenes. researchgate.net This methodology could be adapted for the synthesis of this compound derivatives. Another promising green approach involves the use of an iodine/DMSO catalytic system for various C-C and C-heteroatom bond formations, including sulfone synthesis. nih.gov

Palladium catalysis has become indispensable in modern organic synthesis. The palladium-catalyzed sulfonylation of vinyl ethylene (B1197577) carbonates with sodium sulfinates has been reported as a method to generate enantiomerically pure tertiary allylic sulfones, a class of compounds to which this compound belongs. acs.org Furthermore, the sulfone group itself can be a target for catalytic C–S bond functionalization, where transition metals like palladium can facilitate desulfitative cross-coupling reactions, effectively using the sulfone as a leaving group. rsc.org

Ruthenium-based catalysts also present exciting future possibilities. The sulfone functional group is known to be a potent directing group in the asymmetric transfer hydrogenation (ATH) of ketones using ruthenium catalysts. arxiv.org This directing ability can be harnessed for stereoselective transformations on derivatives of this compound that contain a ketone functionality. Similarly, iridium-catalyzed enantioselective hydrogenation of homoallylic sulfones has been developed, offering a pathway to chiral saturated sulfones, a transformation that could be applied to the allyl moiety of this compound. acs.org

| Catalytic System | Reaction Type | Key Advantage | Potential Application for this compound | Reference |

|---|---|---|---|---|

| Visible-Light Photocatalysis (Metal-Free) | Allylarene Synthesis | Sustainable, mild conditions, avoids transition metals. | Synthesis of derivatives. | researchgate.net |

| Palladium/Trost Ligand | Asymmetric Allylic Alkylation | High enantioselectivity for chiral sulfones. | Enantioselective synthesis. | mdpi.com |

| Ruthenium/TsDPEN Complexes | Asymmetric Transfer Hydrogenation | Sulfone as a directing group for stereocontrol. | Stereoselective reduction of ketone derivatives. | arxiv.org |

| Iridium/Ubaphox Catalysts | Enantioselective Hydrogenation | Access to chiral saturated sulfones. | Stereoselective reduction of the allyl double bond. | acs.org |

| Palladium Catalysis | Desulfonylative Cross-Coupling | C-S bond activation for further functionalization. | Using the sulfonyl group as a synthetic handle. | rsc.org |

Development of Advanced Computational Models for Reactivity Prediction

The empirical, trial-and-error approach to reaction development is gradually being supplemented, and in some cases replaced, by computational chemistry. The future of research on this compound will heavily rely on the development and application of advanced computational models to predict its reactivity and guide synthetic efforts.

Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms and predicting the electronic and structural properties of molecules containing sulfone groups. researchgate.netnih.gov DFT calculations can be employed to predict the outcomes of reactions involving this compound. For example, in transition metal-catalyzed reactions, computational studies can elucidate the mechanism, identify the turnover-limiting step, and explain the origins of selectivity. rsc.orgacs.org Such insights are invaluable for optimizing reaction conditions and designing more efficient catalysts. A study on Pd-catalyzed Heck-type reactions of aryl vinyl sulfones used DFT to conclude that the oxidative addition of the C-S bond to the palladium center is a key step. rsc.org

Furthermore, computational models can predict regioselectivity and stereoselectivity, which are critical aspects of reactions involving the allylic system of this compound. rsc.org For instance, models can predict whether a nucleophile will attack the α or γ position of the allyl sulfone. Machine learning (ML) techniques are also emerging as a new frontier for predicting reaction outcomes. nih.govresearchgate.net By training ML models on large datasets of reactions, it may become possible to accurately predict the yield, selectivity, and optimal conditions for transformations of this compound without performing extensive experimental screening. The development of substrate-aware descriptors, which incorporate properties derived from DFT calculations, can further enhance the predictive power of these ML models for complex reactions like allylic substitutions. nih.gov

| Computational Method | Predicted Property | Significance for this compound Research | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanisms, transition state energies, electronic properties. | Rationalizing and predicting reactivity, regioselectivity, and stereoselectivity. | rsc.orgmdpi.com |

| Quantitative Energy Decomposition Analysis | Dissects key interactions in transition states. | Provides chemical insight into the origins of catalytic activity and selectivity. | owlstown.net |

| Machine Learning (ML) Models | Reaction yield, catalyst performance, regioselectivity. | Accelerates reaction optimization and discovery of new transformations. | nih.govrsc.org |

| Semiempirical Quantum Chemistry (e.g., RegioSQM) | Regioselectivity of C-H functionalization. | Guiding the selective functionalization of the aromatic rings or allylic positions. | arxiv.org |

Expanding the Scope of Functional Group Interconversions and Derivatization

A key aspect of future research will be to exploit the this compound scaffold as a versatile synthetic intermediate. This involves expanding the range of known functional group interconversions and derivatizations, leveraging both the sulfonyl group and the phenylallyl moiety.

The sulfonyl group, often regarded as robust, can serve as a versatile handle for synthetic transformations. researchgate.net Desulfonylation reactions are particularly valuable as they allow the temporary use of the sulfone's activating and directing effects before its removal. Reductive desulfonylation can be achieved using various reagents, with samarium(II) iodide ([Sm(H₂O)ₙ]I₂) being a mild and effective option for allylic hydroxy sulfones. acs.org Palladium-catalyzed methods can also achieve desulfonylation under mild conditions, converting the sulfone into a π-allylpalladium complex that can be trapped by a hydride source. acs.org These methods would allow for the conversion of this compound into the corresponding desulfonylated phenylallyl arene, effectively using the sulfone as a removable activating group.

Beyond removal, the sulfonyl group can be transformed. The conversion of sulfones into other functional groups is a growing area of interest. For example, recent advances have shown the direct conversion of carboxylic acids into sulfones, a bioisosteric replacement. researchgate.netnih.gov The reverse transformation, or other interconversions starting from the sulfone, represents a significant future challenge and opportunity.

The allylic portion of the molecule also offers numerous possibilities for derivatization. The double bond can undergo a variety of additions (e.g., hydrogenation, dihydroxylation, epoxidation) to introduce new functionality and stereocenters. The allylic C-H bonds are also potential sites for functionalization, opening avenues for further molecular diversification.

Integration into Multi-Step Total Synthesis Endeavors

The ultimate test of a synthetic building block's utility is its successful incorporation into the total synthesis of complex, biologically active molecules. This compound and its derivatives are well-positioned to become valuable intermediates in such endeavors.

Allylic sulfones are frequently employed in total synthesis due to their ability to act as stable yet reactive linchpins. The sulfone group can stabilize an adjacent carbanion, facilitating C-C bond formation, and can later be removed or transformed as needed. A prominent example is the Ramberg-Bäcklund reaction, which converts α-halo sulfones into alkenes and has been used to construct complex ring systems. In the total synthesis of hirsutellone B, a Ramberg-Bäcklund reaction on a large cyclic sulfone was a key step in forming a strained p-cyclophane ring. rsc.org

The Julia-Kocienski olefination, another cornerstone reaction involving sulfones, allows for the stereoselective synthesis of alkenes and is widely used in natural product synthesis. The reactivity of the allyl sulfone moiety in this compound makes it an attractive partner in various coupling reactions. For example, the palladium-catalyzed sulfonylation that produces tertiary allylic sulfones was applied to the formal total synthesis of (+)-agelasidine A. acs.org Similarly, the enantioselective hydrogenation of a homoallylic sulfone was a key step in the total synthesis of (−)-curcumene. acs.org These examples highlight the immense potential for integrating complex allylic sulfones, like derivatives of this compound, into sophisticated synthetic strategies targeting intricate natural products and medicinal agents. researchgate.net The future will likely see the application of this scaffold in the synthesis of novel complex molecular architectures.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-phenylallylphenyl sulfone with high purity?

- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., solvent polarity, temperature, and stoichiometry). For sulfone derivatives, sulfonation reactions often involve sulfur-containing precursors like diphenyl sulfone (CAS 127-63-9) under acidic or oxidative conditions . Characterization via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is critical to confirm purity and thermal stability, as demonstrated in polyphenylsulfone studies .

Q. How do researchers ensure safety when handling this compound in laboratory settings?

- Methodological Answer : Adhere to protocols for sulfone compounds, including:

- Use of EN 166-compliant safety goggles and nitrile gloves to prevent ocular/skin exposure .

- Storage in well-ventilated, tightly sealed containers to avoid moisture absorption or decomposition .

- Immediate decontamination of spills using inert absorbents and disposal via approved waste facilities .

Q. What analytical techniques are standard for characterizing sulfone derivatives like this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy for structural confirmation of sulfone groups (e.g., and chemical shifts).

- Mass spectrometry (electron ionization) for molecular weight validation, as applied to demeton S-sulfone (CAS 2496-91-5) .

- X-ray photoelectron spectroscopy (XPS) to analyze sulfur oxidation states, validated in poly(arylene sulfone imide) studies .

Advanced Research Questions

Q. How can contradictory results in sulfone bioactivity studies be resolved?

- Methodological Answer : Contradictions often arise from variability in experimental design (e.g., concentration gradients, model organisms). To address this:

- Use a completely randomized design with triplicate trials to minimize bias, as seen in allelochemical inhibition studies .

- Apply Tukey’s HSD test (p < 0.05) for post-hoc comparisons of means .

- Replicate experiments under controlled humidity/temperature to isolate environmental effects .

Q. What strategies optimize the solvent solubility of sulfone-containing polymers for industrial applications?

- Methodological Answer : Solubility enhancement relies on:

- Dipole moment modulation : Sulfone groups (5.07 D in diphenyl sulfone vs. 1.46 D in diphenyl sulfide) improve polar solvent compatibility .

- Copolymerization : Introducing monomers like 4,4′-diaminodiphenyl sulfide increases solubility in aprotic solvents (e.g., DMF, NMP) .

- Thermal analysis : Use TGA to assess solvent retention and degradation thresholds .

Q. How do researchers validate the environmental impact of sulfone byproducts in catalytic reactions?

- Methodological Answer :

- Model compound studies : Use dibenzothiophene sulfone (CAS 1016-05-3) as a proxy to track desulfurization efficiency and byproduct formation .

- High-performance liquid chromatography (HPLC) paired with UV detection to quantify residual sulfone concentrations .

- Waste management protocols : Segregate and treat sulfone-containing waste via oxidation or bioremediation to prevent ecological toxicity .

Data Analysis & Experimental Design

Q. What statistical frameworks are recommended for dose-response studies involving sulfone derivatives?

- Methodological Answer :

- ANOVA with blocking : Account for batch-to-batch variability in IC calculations for germination inhibition assays .

- Dunnett’s test : Compare multiple treatment groups against a control in toxicity studies .

- Regression analysis : Model nonlinear relationships between sulfone concentration and biological endpoints (e.g., root/shoot growth) .

Q. How should researchers address ethical considerations in sulfone toxicity testing?

- Methodological Answer :

- Follow OECD Guidelines for chemical testing to ensure humane treatment of model organisms.

- Disclose conflicts of interest and adhere to institutional review board (IRB) protocols for data transparency .

- Cite prior work rigorously (e.g., ashford University’s guidelines for scholarly vs. popular sources) to avoid plagiarism .

Tables for Reference

| Technique | Application | Example from Literature |

|---|---|---|

| Thermogravimetric Analysis | Thermal stability of sulfone polymers | Degradation onset at 450°C |

| XPS | Sulfur oxidation state analysis | S2p3/2 binding energy at 168 eV |

| HPLC-UV | Quantification of sulfone byproducts | LOD: 0.1 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.